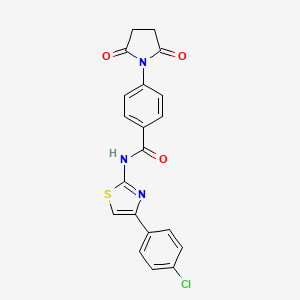

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which plays a crucial role in the regulation of gene expression. CPTH2 has been shown to have a variety of biological effects, including anti-inflammatory and anti-tumor activities.

Scientific Research Applications

Metabolism and Disposition Studies

Compounds similar to N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide have been studied for their metabolism and disposition in the human body. For instance, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, was determined in healthy subjects, indicating its principal elimination via feces and extensive metabolism (Renzulli et al., 2011).

Environmental Contaminants Studies

Research has also been conducted on the presence of organochlorine and organobromine contaminants, such as PCBs, PCNs, PCDDs, PCDFs, PBDEs, and various pesticides in human milk, indicating the environmental contamination and human exposure levels to these compounds (Norén & Meironyté, 2000).

Antimycotic Applications

Some benzamide derivatives have been studied for their antimycotic properties. For example, sertaconazole, a benzothiophene derivative, has been evaluated for its therapeutic efficacy and safety in the treatment of Pityriasis versicolor and superficial mycoses caused by Candida albicans, showing high efficacy and safety (Nasarre et al., 1992; Umbert et al., 1992).

Dopamine Receptor Agonist Research

Benzamide derivatives have been utilized in research focusing on their role as dopamine receptor agonists. For instance, pramipexole, an amino-benzathiazole, has been studied for its selective and high affinity to dopamine D2-like receptors, particularly the D3 receptor subtype, indicating its potential application in treating Parkinson's disease (Piercey et al., 1996).

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial and antiproliferative activities .

Mode of Action

Thiazole nucleus, a part of the compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Similar compounds have shown to affect the growth of cells, suggesting potential impacts on cell proliferation pathways .

Result of Action

Similar compounds have shown promising antimicrobial activity and were found to be active against certain cancer cell lines .

properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O3S/c21-14-5-1-12(2-6-14)16-11-28-20(22-16)23-19(27)13-3-7-15(8-4-13)24-17(25)9-10-18(24)26/h1-8,11H,9-10H2,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJNXPKLHRVGDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(4-Methylphenyl)sulfanyl]acetyl}piperidine](/img/structure/B2721707.png)

![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)

![Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2721710.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2721718.png)

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2721726.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2721729.png)